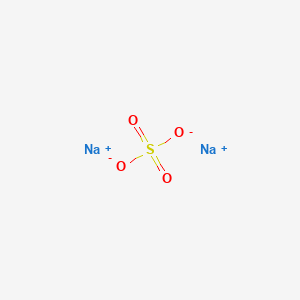Sodium Sulfate Anhydrous is the anhydrous, sodium salt form of sulfuric acid. Sodium sulfate anhydrous disassociates in water to provide sodium ions and sulfate ions. Sodium ion is the principal cation of the extracellular fluid and plays a large part in the therapy of fluid and electrolyte disturbances. Sodium sulfate anhydrous is an electrolyte replenisher and is used in isosmotic solutions so that administration does not disturb normal electrolyte balance and does not lead to absorption or excretion of water and ions.
Sodium Sulfate is a white, inorganic crystalline compound with various industrial uses. Sodium sulfate is found in many common electrolyte solutions used in clinical diagnostic purpose. Since this agent is poorly absorbed in the body, and could draw water out of the cells, sometimes it is used as a cathartic or diuretic.
Na2O4S
Sodium Sulfate
CAS No.: 7557-82-6
Cat. No.: VC14492205
Molecular Formula: Na2SO4
Na2O4S
Molecular Weight: 142.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7557-82-6 |
|---|---|
| Molecular Formula | Na2SO4 Na2O4S |
| Molecular Weight | 142.04 g/mol |
| IUPAC Name | disodium;sulfate |
| Standard InChI | InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
| Standard InChI Key | PMZURENOXWZQFD-UHFFFAOYSA-L |
| Impurities | Anhydrous: 98% minimum, 0.5% Na2SO3 |
| Canonical SMILES | [O-]S(=O)(=O)[O-].[Na+].[Na+] |
| Colorform | Powder or orthorhombic bipyramidal crystals White orthorhombic crystals or powde |
| Melting Point | 884 °C Latent heat of fusion: 24.4 kJ at melting point |
Introduction
Chemical and Physical Properties of Sodium Sulfate
Structural and Compositional Features
Sodium sulfate exists in multiple crystalline forms, including anhydrous (), heptahydrate (), and decahydrate () . The anhydrous form, known as thenardite, adopts an orthorhombic or hexagonal crystal structure, while the decahydrate (mirabilite or Glauber’s salt) crystallizes in a monoclinic system .
Thermodynamic and Solubility Profiles
Anhydrous sodium sulfate exhibits a melting point of and a boiling point of , with a density of at . Its solubility in water is temperature-dependent, reaching at , but it remains insoluble in ethanol . The decahydrate form decomposes at , releasing water molecules and transitioning to the anhydrous state .
Table 1: Key Physical Properties of Sodium Sulfate
| Property | Anhydrous Form | Decahydrate Form |
|---|---|---|
| Melting Point | ||
| Density () | 2.68 | 1.46 |
| Solubility in Water | 18.5 g/L (20°C) | 920 g/L (20°C) |
| Refractive Index | 1.468 | 1.394 |
Reactivity and Chemical Behavior
As a strongly ionic compound, sodium sulfate dissociates in aqueous solutions to release and ions. This property facilitates reactions with barium or lead salts to form insoluble sulfates, as shown in the equation:
Its hygroscopic nature makes it effective as a desiccant in organic synthesis .
Historical Context and Discovery
Early Medicinal Uses
Industrial Production and Applications
Modern Synthesis Methods
Contemporary production leverages both natural mining of mirabilite and chemical synthesis. The Mannheim process, involving sulfuric acid and sodium chloride, remains a primary route:
Key Industrial Applications
-
Detergent Industry: As a filler in powdered laundry detergents, sodium sulfate prevents clumping and enhances flowability .
-
Kraft Paper Process: It regenerates cooking liquors in wood pulping, enabling sulfide recovery and reducing environmental impact .
-
Glass Manufacturing: Sodium sulfate lowers melting temperatures of silica, improving glass homogeneity and reducing energy costs .
Table 2: Global Applications of Sodium Sulfate
| Industry | Application | Annual Consumption (Tonnes) |
|---|---|---|
| Detergents | Filler and viscosity agent | 3,500,000 |
| Paper Pulping | Kraft process chemical recovery | 1,200,000 |
| Textiles | Dye leveling and desizing agent | 800,000 |
Thermodynamic Data and Advanced Analysis
Heat Capacity and Entropy
The NIST WebBook provides Shomate equation coefficients for calculating sodium sulfate’s heat capacity () and entropy () across temperature ranges :
Table 3: Shomate Equation Coefficients for
| Coefficient | Value | Temperature Range (K) |
|---|---|---|
| A | 96.97466 | 298–1000 |
| B | 149.5454 | 298–1000 |
| C | -44.51148 | 298–1000 |
| D | 14.24313 | 298–1000 |
| E | -0.874900 | 298–1000 |
Phase Transitions and Enthalpy
Differential scanning calorimetry (DSC) reveals endothermic peaks at (melting) and (decahydrate decomposition) . The standard enthalpy of formation () for anhydrous sodium sulfate is .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume